3-Methylidenepentane-2,4-diol

Description

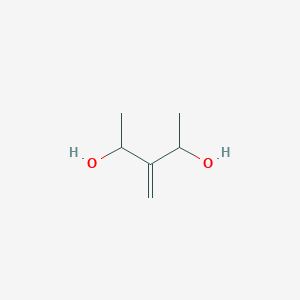

3-Methylidenepentane-2,4-diol (IUPAC name: this compound) is a diol characterized by hydroxyl groups at positions 2 and 4 of a pentane backbone, with a methylidene (CH₂=) group at position 2.

Properties

CAS No. |

145873-56-9 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

3-methylidenepentane-2,4-diol |

InChI |

InChI=1S/C6H12O2/c1-4(5(2)7)6(3)8/h5-8H,1H2,2-3H3 |

InChI Key |

GSTHQNTUGGGKIR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=C)C(C)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) 2-Methylpentane-2,4-diol

- Structure : A 1,3-diol with methyl branching at position 2.

- Key Properties: Boiling point: 306°C . Density: 1.0 g/cm³ . Reactivity: Used in synthesizing phosphorus-sulfur compounds (e.g., 2-mercapto-2-thiono-1,3,2-dioxaphosphorinanes). However, its derivatives decompose during distillation, indicating lower thermal stability compared to other diols like butane-2,3-diol .

(b) 3-Methyl-2,4-pentanedione

- Structure : A diketone analog with methyl substitution at position 3.

- Key Properties: Appearance: Colorless to light yellow liquid . Solubility: Miscible with ethanol, acetone, and ethyl acetate . CAS No.: 815-57-6 .

(c) 3-Ethyl-2,4-pentanedione

- Structure : Ethyl-substituted diketone.

- Key Differences :

Physical and Chemical Properties

Table 1: Comparative Physical Properties

Key Observations:

- Thermal Stability : 2-Methylpentane-2,4-diol derivatives decompose under distillation, unlike 3-methyl-2,4-pentanedione, which remains stable .

- Solubility: Diketones (e.g., 3-methyl-2,4-pentanedione) exhibit broader organic solvent compatibility than diols due to their non-polar ketone groups .

(a) Reaction with Phosphorus Pentasulfide

- 2-Methylpentane-2,4-diol : Forms unstable phosphorus-sulfur compounds, limiting its utility in high-temperature syntheses .

- Butane-2,3-diol : Produces stable derivatives under similar conditions, attributed to symmetrical hydroxyl positioning .

(b) Reduction and Oxidation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.